2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

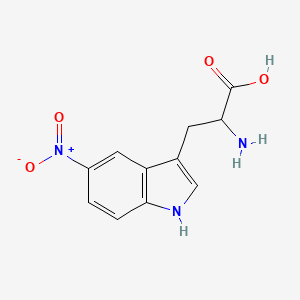

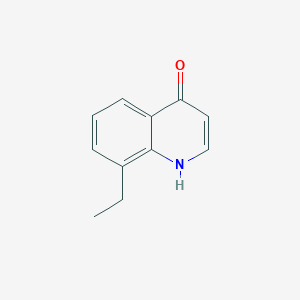

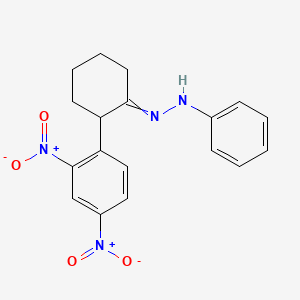

The molecular formula of “2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime” is C14H14N2O . The molecular weight is 226.27400 .Physical And Chemical Properties Analysis

“2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime” is a yellow solid. It has a density of 1.04g/cm3 . The boiling point is 365.8ºC at 760 mmHg . The flash point is 175.1ºC .Scientific Research Applications

Application in Antiulcer Agents

- Moffett et al. (1979) explored the use of pyridinecarboxaldehyde O-substituted oximes in preventing gastric ulcers in rats. Their research showed that many of these oxime ethers were active in this context, indicating potential therapeutic applications (Moffett et al., 1979).

Reactions with Group III Elements

- Pattison and Wade (1968) investigated the reactions of Pyridine-2-carbaldehyde oxime with organo-derivatives of Group III elements. They observed the formation of oximates in certain conditions, contributing to the understanding of coordination chemistry and potentially informing the design of novel compounds (Pattison & Wade, 1968).

Kinetics and Mechanism of Oxime Formation

- Malpica et al. (1994) focused on the kinetics and mechanism of oxime formation from various pyridinecarboxaldehydes. Their research provides insights into the chemical processes involved in forming these oximes, which is crucial for their synthesis and application in different fields (Malpica et al., 1994).

Potential in Reactivation of Phosphorylated Acetylcholinesterase

- Hagedorn and Hohler (1976) explored the potential of vinylogous pyridinaldoxims, derived from 4-pyridinecarboxaldehyde, in reactivating phosphorylated acetylcholinesterase. This application could have implications in treating certain types of nerve agent or pesticide poisoning (Hagedorn & Hohler, 1976).

Synthesis and Reactions for New Compounds

- Knaus et al. (1980) studied the synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones from pyridinecarboxaldehydes. Their work contributes to the development of new compounds with potential applications in various fields of chemistry and pharmacology (Knaus et al., 1980).

Synthesis of Schiff Base Derivatives

- Zhao Ji-quan (2009) conducted research on synthesizing Schiff base derivatives from 6-alkyl-2-pyridinecarboxaldehydes. Such derivatives have wide applications in coordination chemistry and material science (Zhao Ji-quan, 2009).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

(E)-1-(6-methylpyridin-2-yl)-N-phenylmethoxymethanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-12-6-5-9-14(16-12)10-15-17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3/b15-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISKZGJZNWBKSC-XNTDXEJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C=NOCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)/C=N/OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime | |

CAS RN |

70289-35-9 |

Source

|

| Record name | 2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-METHYL-2-PYRIDINEALDOXIME O-BENZYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1352776.png)

![[(Trifluoromethyl)thio]acetic acid](/img/structure/B1352778.png)

![[2-(4-Methylphenyl)phenyl]sulfonyl chloride](/img/structure/B1352781.png)

![[2-(4-Chlorophenyl)phenyl]sulfonyl chloride](/img/structure/B1352784.png)